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Cat. No.: B12731010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profiles of the novel

compound Psilomethoxin (4-HO-5-MeO-DMT) and classic psychedelic drugs, including

psilocybin (via its active metabolite psilocin), lysergic acid diethylamide (LSD), and N,N-

dimethyltryptamine (DMT). Due to a lack of empirical data for Psilomethoxin, its profile is

inferred from its structural analogues, psilocin and 5-methoxy-N,N-dimethyltryptamine (5-MeO-

DMT).

Executive Summary
Classic psychedelics exert their primary effects through interaction with serotonin receptors,

most notably the 5-HT2A receptor. Their binding affinities for a range of receptors contribute to

their unique pharmacological and phenomenological profiles. Psilomethoxin, a structural

hybrid of psilocin and 5-MeO-DMT, is hypothesized to possess a distinct receptor binding

profile, though empirical data is currently unavailable in peer-reviewed literature. This guide

synthesizes the available quantitative data for classic psychedelics and presents a theoretical

profile for Psilomethoxin to inform future research and drug development.
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The following table summarizes the in vitro binding affinities (Ki, in nM) of psilocin, LSD, and

DMT for key serotonin receptors and other relevant targets. A lower Ki value indicates a higher

binding affinity. It is important to note that psilocybin is a prodrug to psilocin, and psilocin is the

pharmacologically active compound responsible for psilocybin's psychedelic effects.

Disclaimer: No empirical receptor binding data for Psilomethoxin (4-HO-5-MeO-DMT) is

currently available in the scientific literature. The profile presented here is theoretical and

inferred from its structural relationship to psilocin and 5-MeO-DMT.

Receptor
Psilocin (Ki,
nM)

LSD (Ki, nM) DMT (Ki, nM)
Psilomethoxin
(4-HO-5-MeO-
DMT) (Ki, nM)

5-HT1A 120–173[1] 1.1[2] 6.5 - 170

Theoretically

High Affinity

(Inferred)

5-HT2A 41.1 - 173[1][3] 2.9[2] 75 - 1200[4]

Theoretically

High Affinity

(Inferred)

5-HT2B High Affinity 4.9[2]
Moderate to High

Affinity

Theoretically

Moderate to High

Affinity (Inferred)

5-HT2C 79–311[1] 23[2] 360 - 2630[4]

Theoretically

Moderate Affinity

(Inferred)

SERT High Affinity Inhibits 4,000[5] Unknown

Note: Ki values can vary between studies due to different experimental conditions.

Inferred Profile of Psilomethoxin
Psilomethoxin's structure, featuring a 4-hydroxyl group like psilocin and a 5-methoxy group

like 5-MeO-DMT, suggests a unique pharmacological profile. It is hypothesized that

Psilomethoxin may exhibit a high affinity for the 5-HT1A receptor, similar to 5-MeO-DMT,

potentially leading to rapid-acting psychoplastogenic effects without strong hallucinogenic
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properties[6]. The 4-hydroxyl substitution may also confer significant 5-HT2A receptor affinity,

characteristic of classic psychedelics[6]. However, it is crucial to emphasize that these are

theoretical postulations. Independent analytical testing of materials claimed to be produced via

a novel biosynthesis method found no evidence of Psilomethoxin, highlighting the speculative

nature of its existence and effects in such preparations[6].

Experimental Methodologies
The binding affinity data presented in this guide are primarily derived from radioligand binding

assays. This standard in vitro technique is used to quantify the interaction between a ligand

(the psychedelic compound) and a receptor.

Key Experimental Protocol: Radioligand Displacement
Assay

Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-

HT2A) are prepared from cell cultures or brain tissue homogenates.

Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the

target receptor with high affinity) is incubated with the prepared membranes.

Competition: Increasing concentrations of the unlabeled test compound (e.g., psilocin, LSD,

DMT) are added to the incubation mixture. The test compound competes with the radioligand

for binding to the receptor.

Separation: The receptor-bound radioligand is separated from the unbound radioligand,

typically by rapid filtration through a glass fiber filter.

Quantification: The amount of radioactivity trapped on the filter, representing the bound

radioligand, is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The IC50 value is then converted to the

inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the

concentration and affinity of the radioligand.
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Experimental workflow for a radioligand displacement assay.

Signaling Pathways
The primary mechanism of action for classic psychedelics is agonism at the 5-HT2A receptor, a

G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor by a psychedelic ligand

initiates a cascade of intracellular signaling events. The canonical pathway involves the

coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate

(IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while

DAG activates protein kinase C (PKC). These downstream events ultimately lead to the

modulation of neuronal activity and plasticity, which are thought to underlie the psychedelic

experience.
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Canonical 5-HT2A receptor Gq-coupled signaling pathway.
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Comparative Logic of Receptor Profiles
The distinct subjective effects of different psychedelics can be partially attributed to their

varying affinities for a range of serotonin and other neurotransmitter receptors. This "receptor

fingerprint" dictates the overall pharmacological profile of each compound.

Compounds

Primary Receptor Targets

Psilomethoxin
(Inferred)

5-HT2A
(Psychedelic Effects)

High Affinity
(Hypothesized)

5-HT1A
(Anxiolytic/Antidepressant Effects)

High Affinity
(Hypothesized)

Psilocin

High Affinity Moderate Affinity

5-HT2C
(Modulatory Effects)

Moderate Affinity

LSD

Very High Affinity Very High Affinity

Other Receptors
(e.g., Dopamine, Adrenergic)

Broad Affinity

DMT

High Affinity High Affinity Lower Affinity vs LSD

Click to download full resolution via product page

Logical comparison of receptor binding profiles.

Conclusion
While the receptor binding profiles of classic psychedelics like psilocin, LSD, and DMT are well-

characterized, providing a basis for understanding their distinct effects, the pharmacology of

Psilomethoxin remains largely speculative. The inferred profile, based on its structural

similarity to psilocin and 5-MeO-DMT, suggests a potentially unique interaction with serotonin

receptors, particularly 5-HT1A and 5-HT2A. However, empirical validation through rigorous in

vitro and in vivo studies is essential to confirm these hypotheses and to fully elucidate the

therapeutic potential and safety profile of this novel compound. This guide serves as a

foundational resource for researchers, highlighting both the established knowledge of classic

psychedelics and the critical need for further investigation into emerging compounds like

Psilomethoxin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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